molecular formula C16H15N3O4 B2974361 N'-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE CAS No. 328556-39-4

N'-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE

Cat. No.: B2974361
CAS No.: 328556-39-4
M. Wt: 313.313
InChI Key: VCJCGJRDQFKFOX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-(4-Methoxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a hydrazone derivative characterized by a 4-methoxyphenyl substituent on the hydrazone moiety and a 4-nitrophenyl group attached to the acetohydrazide backbone. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized structure that influences reactivity and intermolecular interactions .

Hydrazones like this are typically synthesized via condensation reactions between substituted aldehydes and acetohydrazides under acidic or reflux conditions, as seen in related compounds .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15-8-4-13(5-9-15)11-17-18-16(20)10-12-2-6-14(7-3-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJCGJRDQFKFOX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-aminophenylhydrazide.

    Substitution: Formation of various hydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting protective effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (R1, R2) Key Structural Differences Biological Activity/Properties Reference
N'-[(E)-(4-Fluorophenyl)methylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide R1: 4-Fluorophenyl; R2: Benzimidazole Fluorine substituent (electron-withdrawing) MIC: 13.3 µM (E. coli), 26.6 µM (K. pneumoniae)
N'-[(1E)-(Furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide R1: Furan-2-yl; R2: 4-Nitrophenyl Heterocyclic furan vs. aromatic methoxyphenyl Not explicitly reported; potential bioactivity
N'-[(1E)-(4-Chloro-3-nitrophenyl)methylidene]-2-(1-methylpyrrol-2-yl)acetohydrazide R1: 4-Cl-3-NO2-phenyl; R2: Pyrrole Chloro and nitro in meta/para positions Likely enhanced reactivity due to dual EW groups
(E)-N'-(4-Fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide R1: 4-Fluorophenyl; R2: Piperazine Piperazine ring introduces basicity Docking score: 14.32 (hypothetical enzyme target)
N′-[(1E)-(4-Methoxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide (Target Compound) R1: 4-Methoxyphenyl; R2: 4-NO2-phenyl Methoxy (EDG) and nitro (EWG) in para positions Predicted enhanced solubility and π-π interactions

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group enhances solubility and may improve membrane permeability compared to fluorinated analogs (e.g., ). Conversely, nitro groups in the 4-position stabilize the hydrazone via resonance .
  • Heterocyclic vs.
  • Piperazine Conjugation : Piperazine-containing analogs () exhibit improved pharmacokinetic profiles due to increased basicity and hydrogen-bonding capacity.

Physicochemical Data :

  • Molecular Weight : The target compound (C16H15N3O4) has a molar mass of 325.3 g/mol, comparable to furan-containing analogs (303.27 g/mol, ).
  • Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., DMSO, ethanol), whereas nitro groups reduce it slightly .

Biological Activity

N'-[(1E)-(4-Methoxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, including case studies, activity data, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O2C_{18}H_{15}N_3O_2, with a molecular weight of approximately 305.34 g/mol. The compound features a hydrazone functional group, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC18H15N3O2
Molecular Weight305.34 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and antitumor properties.

Antibacterial Activity

In studies involving hydrazone derivatives, compounds with similar structures have shown promising antibacterial activity against various strains of bacteria. For instance, derivatives with phenolic groups have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antifungal Activity

Hydrazone compounds have also been evaluated for their antifungal properties. A related study indicated that certain hydrazones exhibited significant activity against Candida albicans, with IC50 values lower than those of standard antifungal agents .

Antitumor Activity

The antitumor potential of hydrazone derivatives has been explored in various cancer cell lines. For example, certain derivatives showed IC50 values in the nanomolar range against breast cancer cells, indicating strong cytotoxic effects .

The biological activities of hydrazone compounds are often attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro groups enhances the electrophilic character of the compound, facilitating interactions with nucleophiles in biological systems.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of hydrazone derivatives significantly inhibited bacterial growth, with one compound achieving an MIC value of 3.125 µg/mL against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .
  • Antitumor Activity : In vitro studies on cancer cell lines revealed that certain hydrazones induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Crystallographic Data

Crystallographic studies have provided insights into the molecular arrangement and bonding characteristics of this compound. The structure exhibits coplanarity between the phenyl rings, which is crucial for its biological activity due to enhanced π-π stacking interactions .

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.748(5)
b (Å)5.6488(10)
c (Å)16.437(3)
β (°)93.393(3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.